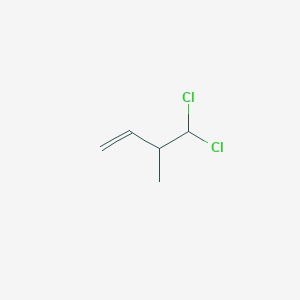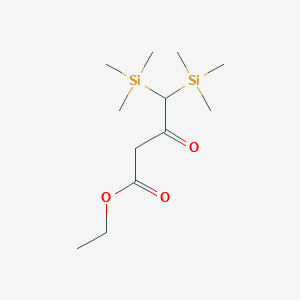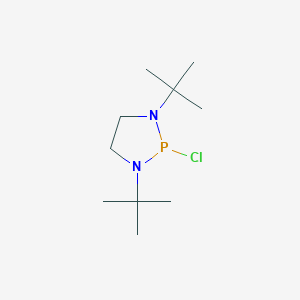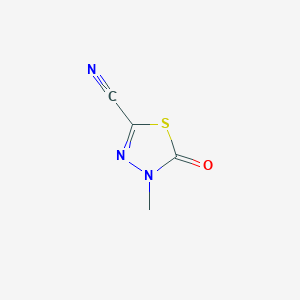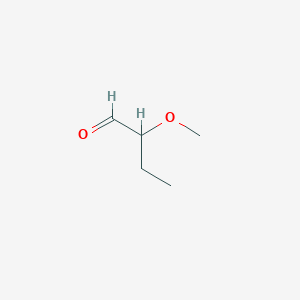
N,N'-Dibenzyl-N-butyl-N'-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of benzyl, butyl, and nitrophenyl groups attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea typically involves the reaction of benzylamine, butylamine, and 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine and butylamine are reacted with 3-nitrophenyl isocyanate in an organic solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its target molecules, leading to changes in their activity or function. The nitrophenyl group may also participate in redox reactions, influencing the overall biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dibenzyl-N-butylurea: Similar structure but lacks the nitrophenyl group.
N,N’-Dibenzyl-N’-(3-nitrophenyl)urea: Similar structure but lacks the butyl group.
N,N’-Dibenzyl-N-butyl-N’-(4-nitrophenyl)urea: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.
Uniqueness: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea is unique due to the presence of both benzyl and butyl groups along with the nitrophenyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88451-04-1 |
|---|---|
Molekularformel |
C25H27N3O3 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C25H27N3O3/c1-2-3-17-26(19-21-11-6-4-7-12-21)25(29)27(20-22-13-8-5-9-14-22)23-15-10-16-24(18-23)28(30)31/h4-16,18H,2-3,17,19-20H2,1H3 |
InChI-Schlüssel |
WZCYLQNSCSKXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)

